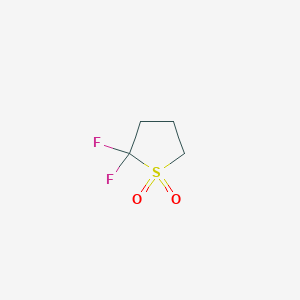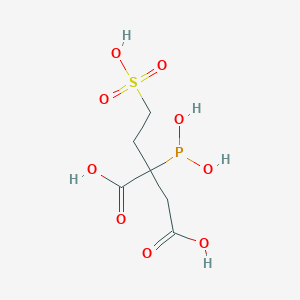
Cyclotridecylmethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclotridecylmethanol is an organic compound with the molecular formula C₁₄H₂₈O It is a type of alcohol that features a cycloalkane ring with thirteen carbon atoms and a hydroxyl group attached to one of the carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclotridecylmethanol can be synthesized through several methods. One common approach involves the reduction of cyclotridecanone using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the complete reduction of the ketone to the corresponding alcohol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of cyclotridecanone. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve efficient conversion. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Cyclotridecylmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form cyclotridecanone using oxidizing agents like chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC).
Reduction: Further reduction of this compound can lead to the formation of cyclotridecane.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl₂) to form cyclotridecyl chloride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO₃) in acetic acid or PCC in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH₄) in THF or sodium borohydride (NaBH₄) in ethanol.
Substitution: Thionyl chloride (SOCl₂) in the presence of a base like pyridine.
Major Products:
Oxidation: Cyclotridecanone.
Reduction: Cyclotridecane.
Substitution: Cyclotridecyl chloride.
Aplicaciones Científicas De Investigación
Cyclotridecylmethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying ring strain and conformational analysis.
Biology: this compound can be used in the development of bioactive molecules and pharmaceuticals. Its derivatives may exhibit interesting biological activities.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism of action of cyclotridecylmethanol depends on its specific application. In chemical reactions, the hydroxyl group can participate in various transformations, acting as a nucleophile or leaving group. In biological systems, derivatives of this compound may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways and targets would depend on the structure of the derivative and the context of its use.
Comparación Con Compuestos Similares
- Cyclododecylmethanol (C₁₃H₂₆O)
- Cyclopentadecylmethanol (C₁₅H₃₀O)
Propiedades
Número CAS |
188854-47-9 |
|---|---|
Fórmula molecular |
C14H28O |
Peso molecular |
212.37 g/mol |
Nombre IUPAC |
cyclotridecylmethanol |
InChI |
InChI=1S/C14H28O/c15-13-14-11-9-7-5-3-1-2-4-6-8-10-12-14/h14-15H,1-13H2 |
Clave InChI |
BVZKLVKFAZVOHE-UHFFFAOYSA-N |
SMILES canónico |
C1CCCCCCC(CCCCC1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-chloro-4-[(R)-[(1R)-1-chloro-2-phenylethyl]sulfinyl]benzene](/img/structure/B14257411.png)









![2-(3-Methoxy-4-nitrophenyl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14257465.png)
![4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methylpyridine](/img/structure/B14257474.png)

